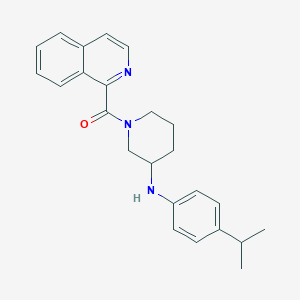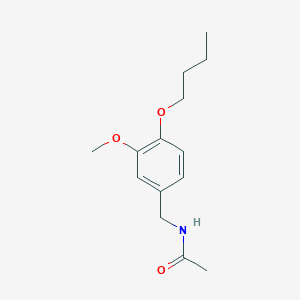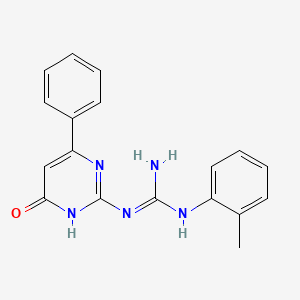
6-benzyl-3-prop-2-enylthio-4H-1,2,4-triazin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Benzyl-3-prop-2-enylthio-4H-1,2,4-triazin-5-one is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzyl-3-prop-2-enylthio-4H-1,2,4-triazin-5-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing benzyl and prop-2-enylthio groups with a triazine ring-forming reagent. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as sodium carbonate or potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
6-Benzyl-3-prop-2-enylthio-4H-1,2,4-triazin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted triazine derivatives, depending on the specific reaction and conditions employed .
Aplicaciones Científicas De Investigación
6-Benzyl-3-prop-2-enylthio-4H-1,2,4-triazin-5-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development due to its biological activities.
Mecanismo De Acción
The mechanism of action of 6-benzyl-3-prop-2-enylthio-4H-1,2,4-triazin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .
Comparación Con Compuestos Similares
Similar Compounds
6-Benzyl-3-prop-2-enylthio-4H-1,2,4-triazin-5-one: Unique due to its specific substituents and structure.
1,3,5-Triazine derivatives: Commonly used in various applications, but differ in their substituents and specific activities.
Tetrazines: Similar heterocyclic compounds with four nitrogen atoms, known for their use in bioorthogonal chemistry.
Uniqueness
This compound stands out due to its unique combination of benzyl and prop-2-enylthio groups, which confer specific chemical and biological properties not found in other triazine derivatives .
Propiedades
IUPAC Name |
6-benzyl-3-prop-2-enylsulfanyl-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c1-2-8-18-13-14-12(17)11(15-16-13)9-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFAUBNDCIKXNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NN=C(C(=O)N1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-2-phenoxy-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5965624.png)
![Ethyl 1-[1-(4-fluorophenyl)piperidin-4-yl]-4-(2-methoxyethyl)piperidine-4-carboxylate](/img/structure/B5965632.png)
![2-[4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B5965654.png)

![4-(2-Ethoxyphenyl)-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-E][1,4]thiazepin-7-one](/img/structure/B5965664.png)
![5-[(3-methoxyphenoxy)methyl]-N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5965672.png)


![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5965692.png)
![N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5965702.png)
![2,6-dimethyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-4-pyrimidinecarboxamide](/img/structure/B5965722.png)
![4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-[1-(1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B5965729.png)
![7-(2-fluoro-5-methoxybenzyl)-6-oxo-N-propyl-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B5965742.png)
![1-(2-fluorophenyl)-4-[1-(4-isopropoxybenzoyl)-3-piperidinyl]piperazine](/img/structure/B5965744.png)
